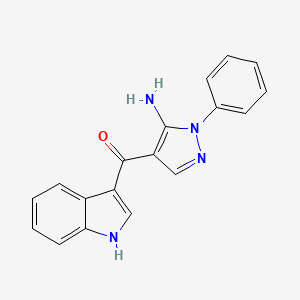

(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone

Description

Properties

IUPAC Name |

(5-amino-1-phenylpyrazol-4-yl)-(1H-indol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O/c19-18-15(11-21-22(18)12-6-2-1-3-7-12)17(23)14-10-20-16-9-5-4-8-13(14)16/h1-11,20H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFVMLZNLGIMDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CNC4=CC=CC=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 1-phenyl-3-methyl-1H-pyrazol-4-amine with indole-3-carboxaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and indole rings.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) can facilitate substitution reactions.

Major Products Formed

Oxidation: : Formation of oxo derivatives.

Reduction: : Formation of amines or other reduced forms.

Substitution: : Formation of various substituted derivatives depending on the reaction conditions.

Scientific Research Applications

(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone: has shown promise in several scientific research applications:

Chemistry: : Used as a building block in the synthesis of more complex molecules.

Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: : Explored for its therapeutic potential in treating various diseases.

Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Pyrazole-Based Analogues

- Compound 3b (hypothetical isomer): Differs in pyrazole proton chemical shifts (δ = 8.20 for 3a vs. higher δ for 3b) due to positional isomerism. The X-ray structure of 3a confirmed its regiochemistry, ruling out alternative connectivity .

- 5-Amino-3-hydroxy-1H-pyrazol-1-ylmethanones (7a, 7b): Replace the indole group with thiophene and introduce cyano/ester substituents.

Indole Methanone Derivatives

- AM-2201: A synthetic cannabinoid with a naphthalenyl group and fluoropentyl chain instead of phenyl-pyrazole. This substitution enhances lipid solubility and cannabinoid receptor affinity, contributing to its psychoactivity .

- JWH-122 derivatives : Feature naphthalenyl and pentenyl groups, demonstrating how alkyl chain length and aromatic bulk influence receptor binding kinetics .

Physicochemical Properties

Pharmacological and Regulatory Context

- Psychoactivity: Unlike AM-2201 and JWH-122 (classified as novel psychoactive substances), Compound 3a lacks reported psychotropic effects, likely due to the absence of alkyl chains critical for cannabinoid receptor binding .

- Regulatory Status: AM-2201 and JWH-122 derivatives are controlled substances in multiple jurisdictions, whereas 3a’s discontinuation as a building block reflects non-medical/non-commercial viability .

Biological Activity

The compound (5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone , with the CAS number 1015939-70-4, is a pyrazole-indole hybrid that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of (5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone is , with a molecular weight of 302.34 g/mol. The structure features a pyrazole ring fused with an indole moiety, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities including:

Anticancer Studies

A study focused on the synthesis and evaluation of pyrazole derivatives indicated that compounds similar to (5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone exhibited significant antiproliferative effects against various cancer cell lines. The mechanism was attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression .

| Cell Line | Inhibition (%) | IC50 (µM) |

|---|---|---|

| MDA-MB-231 | 54.25 | 12.5 |

| HepG2 | 38.44 | 15.0 |

| HeLa | 40.00 | 10.0 |

Anti-inflammatory Activity

In vitro studies revealed that (5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone could significantly reduce LPS-induced TNF-alpha release in macrophages, suggesting its potential as an anti-inflammatory agent .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the pyrazole or indole rings can significantly affect biological activity. For instance, substituents at the N1 position of the pyrazole ring were found to enhance anticancer properties while maintaining selectivity towards cancer cells over normal fibroblasts .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

- Study on HepG2 Cells : A derivative similar to our compound was shown to inhibit HepG2 cell proliferation by more than 50% at concentrations below 20 µM, indicating a strong anticancer effect .

- Inflammation Model : In a murine model, the compound reduced inflammation markers significantly compared to controls, reinforcing its potential use in treating inflammatory diseases .

Q & A

Q. What analytical approaches resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer : For conflicting NMR signals, use deuterated solvents (e.g., DMSO-d) and variable-temperature NMR to identify dynamic processes. For XRD ambiguities, employ twin refinement in SHELXL or alternative space groups. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulae .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.